Ethyl (diethoxyphosphoryl)methanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

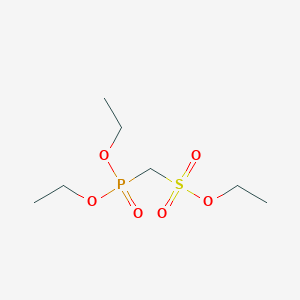

Structure

3D Structure

Properties

IUPAC Name |

ethyl diethoxyphosphorylmethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O6PS/c1-4-11-14(8,12-5-2)7-15(9,10)13-6-3/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPXCCAOKXGQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CS(=O)(=O)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448931 | |

| Record name | ethyl (diethoxyphosphoryl)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73300-75-1 | |

| Record name | ethyl (diethoxyphosphoryl)methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (diethoxyphosphoryl)methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of Ethyl (diethoxyphosphoryl)methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl (diethoxyphosphoryl)methanesulfonate, a significant organophosphorus compound. The document details its fundamental chemical and physical properties, including its molecular weight and formula, alongside a discussion of its synthesis, potential applications, and critical safety information. This guide is intended to serve as an essential resource for professionals in research, and drug development, offering insights into its chemical reactivity and practical considerations for its handling and use.

Introduction

This compound is an organophosphorus compound characterized by the presence of both a phosphonate and a methanesulfonate functional group. Organophosphorus compounds are of significant interest in medicinal chemistry and materials science due to their diverse applications.[1][2][3] Phosphonates, as stable mimics of natural phosphates, are integral to the design of various therapeutic agents, including antiviral and anticancer drugs.[4] This guide will delve into the specific attributes of this compound, providing a foundational understanding for its potential use in research and development.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is paramount for its effective and safe use in a laboratory setting.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇O₆PS | PubChem[4] |

| Molecular Weight | 260.25 g/mol | PubChem[4] |

| IUPAC Name | ethyl diethoxyphosphorylmethanesulfonate | PubChem[4] |

| CAS Number | 73300-75-1 | PubChem[4] |

Chemical Structure

The structural arrangement of atoms dictates the chemical reactivity and physical properties of the molecule.

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

Conceptual Synthetic Pathway

A likely synthetic approach would involve the reaction of a trialkyl phosphite with an appropriate electrophile. The Michaelis-Arbuzov reaction, a cornerstone of phosphonate synthesis, typically involves the reaction of a trialkyl phosphite with an alkyl halide.[5][6]

Caption: Conceptual Michaelis-Arbuzov reaction pathway for synthesis.

Experimental Considerations (General Protocol)

Based on the synthesis of related compounds, a general experimental protocol can be outlined. It is crucial to note that this is a theoretical procedure and requires optimization and validation in a laboratory setting.

Step 1: Reaction Setup

-

A reaction vessel is charged with triethyl phosphite under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is typically performed in a suitable solvent or neat.

Step 2: Addition of Alkylating Agent

-

Ethyl chloromethanesulfonate is added dropwise to the triethyl phosphite at a controlled temperature. The reaction is often exothermic.

Step 3: Reaction Monitoring

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

Step 4: Work-up and Purification

-

Upon completion, the reaction mixture is cooled.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to isolate the pure this compound.

Applications in Research and Drug Development

Organophosphorus compounds, particularly phosphonates, are widely utilized in medicinal chemistry.[4][8] While specific applications of this compound are not extensively documented, its structure suggests potential utility in several areas.

Intermediate in Organic Synthesis

The molecule possesses multiple reactive sites, making it a potentially valuable intermediate for the synthesis of more complex molecules. The phosphonate and methanesulfonate moieties can be further functionalized to introduce new chemical entities.

Potential as a Biological Probe

Given that methanesulfonates are known alkylating agents, this compound could potentially be explored as a tool in chemical biology to probe biological systems. However, its high reactivity and potential toxicity would necessitate careful experimental design.

Genotoxic Impurity Considerations in Drug Manufacturing

In the context of drug development, methanesulfonate esters are often considered potential genotoxic impurities (PGIs). If methanesulfonic acid is used in the synthesis of a drug substance and ethanol is present as a solvent, there is a potential for the formation of ethyl methanesulfonate. Regulatory agencies have strict guidelines for the control of such impurities in final drug products. Therefore, understanding the formation and stability of compounds like this compound is critical for pharmaceutical quality control.

Safety, Handling, and Storage

This compound is associated with significant health hazards and must be handled with extreme caution by trained personnel in a controlled laboratory environment.

Hazard Identification

Based on available data, this compound is classified with the following hazards:

-

Acute Toxicity: It is considered to be toxic if swallowed, in contact with skin, or if inhaled.[4]

-

Carcinogenicity: It is suspected of causing cancer.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is an organophosphorus compound with a defined molecular formula of C₇H₁₇O₆PS and a molecular weight of 260.25 g/mol .[4] While its direct applications are not widely reported, its chemical structure suggests potential as a synthetic intermediate. Its classification as a hazardous substance, particularly its acute toxicity and potential carcinogenicity, necessitates stringent safety protocols for its handling and use. This guide provides foundational knowledge for researchers and professionals, emphasizing the importance of safety and informed application of this compound in a research and development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Organophosphorus Compounds in Pharmaceutical Intermediates. [Link]

-

Frontiers. Synthesis and Application of Organophosphorus Compounds. [Link]

-

MDPI. Special Issue “Organophosphorus Chemistry: A New Perspective”. [Link]

-

ResearchGate. Organophosphorus Chemistry: Mechanisms and Biomedical Applications. [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

-

J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Special Issue “Organophosphorus Chemistry: A New Perspective” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl (diethoxyphosphoryl)methanesulfonate in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of Ethyl (diethoxyphosphoryl)methanesulfonate. It is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its solution behavior for predictable and successful experimental outcomes.

Introduction: The Critical Role of Solubility

This compound is a complex organophosphorus compound with potential applications in specialized organic synthesis and materials science.[1] The success of any chemical reaction or formulation process hinges on the ability of the solute to dissolve in a solvent. Understanding solubility is not merely an academic exercise; it is a cornerstone of process development, ensuring reaction efficiency, enabling purification, and controlling crystallization. For professionals in drug development, solubility is a fundamental property that dictates a compound's potential for formulation and bioavailability.

This document moves beyond a simple data sheet to provide a robust methodology for predicting, determining, and applying the solubility characteristics of this compound in a laboratory setting.

Physicochemical Profile and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as an excellent predictive tool.[2] Let's analyze the structure of this compound:

Molecular Formula: C₇H₁₇O₆PS[1] Molecular Weight: 260.25 g/mol [1]

The structure contains several key functional groups that influence its polarity and, by extension, its solubility:

-

Highly Polar Groups: The phosphoryl (P=O) and sulfonate (-SO₃-) groups are strong hydrogen bond acceptors and introduce significant polarity to the molecule.

-

Moderately Polar Groups: The ethoxy (-OCH₂CH₃) and ester linkages contribute moderate polarity.

-

Nonpolar Groups: The ethyl groups (CH₂CH₃) constitute the nonpolar, or lipophilic, regions of the molecule.

Predicted Solubility Behavior: Based on this hybrid structure, we can predict a nuanced solubility profile:

-

High Solubility is expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.[3]

-

Moderate to Good Solubility is likely in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane. These solvents offer a balance of polar and nonpolar characteristics.

-

Lower Solubility is anticipated in highly nonpolar solvents like hexane and toluene, which cannot effectively interact with the polar phosphoryl and sulfonate moieties.

-

Variable Solubility in polar protic solvents like ethanol and methanol will depend on the balance between favorable hydrogen bonding interactions and the energetic cost of disrupting the solvent's own hydrogen-bonding network.[4]

The Thermodynamics of Dissolution: A Theoretical Framework

Solubility is an equilibrium process governed by thermodynamics.[5] The dissolution of a solid solute in a liquid solvent involves two main energy changes:

-

Lattice Energy: The energy required to break the bonds holding the solute molecules together in the crystal lattice. This is an endothermic process (requires energy).

-

Solvation Energy: The energy released when solute molecules form new interactions with solvent molecules.[6] This is an exothermic process (releases energy).

The overall enthalpy of dissolution (ΔHsol) is the sum of these two energies. The process is spontaneous if the change in Gibbs free energy (ΔGsol) is negative, which is determined by the balance between enthalpy and the entropy of mixing (ΔSsol), as described by the equation:

ΔGsol = ΔHsol - TΔSsol

Dissolution is favored when the solvation energy is large enough to overcome the lattice energy, and the increase in entropy (randomness) upon mixing further drives the process.[6]

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Protocol

Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Acetone, HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure undissolved solid remains at equilibrium.[8]

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[9] The solution should appear as a slurry with visible excess solid.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For more rapid and complete separation, centrifuge the vial.[10]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.[8]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the original solubility, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

The workflow for this protocol is visualized in the diagram below.

Illustrative Solubility Data and Interpretation

While comprehensive public data for this compound is limited, the following table presents a set of hypothetical yet chemically plausible solubility values to illustrate how such data would be presented and interpreted. These values are based on the structural analysis in Section 2.

| Solvent | Polarity Index | Hypothetical Solubility at 25°C (mg/mL) | Classification |

| n-Hexane | 0.1 | < 1 | Sparingly Soluble |

| Toluene | 2.4 | ~ 15 | Slightly Soluble |

| Dichloromethane | 3.1 | > 100 | Freely Soluble |

| Acetone | 5.1 | > 200 | Very Soluble |

| Acetonitrile | 5.8 | > 200 | Very Soluble |

| Ethanol | 4.3 | ~ 75 | Soluble |

| Methanol | 5.1 | ~ 90 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 250 | Very Soluble |

Interpretation:

-

The data aligns with the "like dissolves like" principle, showing very poor solubility in nonpolar hexane and increasing solubility with solvent polarity.

-

The high solubility in polar aprotic solvents like acetone and DMSO highlights their effectiveness in solvating the polar functional groups of the molecule.

-

The moderate solubility in alcohols like ethanol suggests that while hydrogen bonding occurs, the energy required to disrupt the solvent's structure plays a significant role.

Safety and Handling Precautions

This compound is an organophosphorus compound and should be handled with care.[11] While specific toxicity data is limited, related compounds can be hazardous.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and organic solvents.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or solvent vapors.

-

Exposure: Avoid contact with skin, eyes, and clothing. In case of exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).[12]

-

Disposal: Dispose of chemical waste according to institutional and local regulations. Do not discharge to drains.[13]

Users must consult the specific and most current Safety Data Sheet (SDS) for this compound and for any solvent used before beginning work.

References

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from https://www.regulations.gov/document/EPA-HQ-OPP-2017-0200-0006

- Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from https://www.dissolutiontech.com/issues/201111/DT201111_A02.pdf

- Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from https://lokey.chemistry.ucsc.edu/protocols/shake-flask

- PubChem. (n.d.). This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10934205

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from https://www.chem.ucla.edu/~bacher/General/30BL/tips/solubility.html

- California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from https://www.csub.edu/~ddunn/CHEM3310/Lab%20Handouts/1-Solubility.pdf

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from https://www.bioassaysys.

- Cornell University. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from https://www.youtube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from https://www.deanza.edu/chemistry/pdf/12B/12B_Qual_Analysis.pdf

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from https://www.scribd.com/document/349454153/Experiment-1-Solubility-of-Organic-Compounds

- Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from https://www.chemistrysteps.com/solubility-of-organic-compounds/

- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from https://biointerfaceresearch.com/wp-content/uploads/2021/08/20695837.2021.11.5.7.pdf

- Industrial & Engineering Chemistry Research. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from https://pubs.acs.org/doi/pdf/10.1021/ie00049a023

- INIS-IAEA. (n.d.). Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. Retrieved from https://inis.iaea.org/search/search.aspx?orig_q=RN:47113170

- Restek. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from https://www.restek.com/sds/32463_USA_EN.pdf

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fiveable. (n.d.). The Dissolution Process | Intro to Chemistry Class Notes. Retrieved from https://library.fiveable.me/chemistry/unit-4/dissolution-process/study-guide/v-pL9i3qYJgWdK2yZ98f

- NOAA. (n.d.). ETHYL METHANESULFONATE. CAMEO Chemicals. Retrieved from https://cameochemicals.noaa.gov/chemical/785

- Safe Work Australia. (n.d.). Health monitoring, Guide for organophosphate pesticides. Retrieved from https://www.safeworkaustralia.gov.

Sources

- 1. This compound | C7H17O6PS | CID 10934205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. fiveable.me [fiveable.me]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. fishersci.com [fishersci.com]

- 13. agilent.com [agilent.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of Vinyl Sulfonates via Horner-Wadsworth-Emmons (HWE) Olefination

Executive Summary

This application note details the robust synthesis of vinyl sulfonates (

Unlike the synthesis of vinyl sulfones, the preparation of vinyl sulfonates requires precise control over stoichiometry and temperature to prevent hydrolysis of the labile sulfonate ester and to ensure high

Mechanistic Principles & Design Choice

The Reagent: Sulfonate-Stabilized Phosphonates

The reaction utilizes a geminal phosphono-sulfonate reagent, typically diethyl (ethoxysulfonyl)methylphosphonate (or similar alkyl esters).

-

Structure:

. -

Acidity: The methylene protons are highly acidic (

in DMSO) due to the synergistic electron-withdrawing effects of the phosphonate (

Reaction Pathway

The transformation follows the standard HWE mechanism but is thermodynamically driven by the formation of the strong

-

Deprotonation: A strong base (e.g., NaH) generates the stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl, forming an oxyanion.

-

Oxaphosphetane Formation: The oxyanion collapses into a four-membered oxaphosphetane ring.

-

Elimination: Spontaneous decomposition yields the vinyl sulfonate and a water-soluble diethyl phosphate salt.

Stereoselectivity: The reaction is predominantly

Mechanistic Diagram (Graphviz)

Figure 1: Mechanistic pathway for the HWE olefination of sulfonate-stabilized phosphonates.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| Diethyl (ethoxysulfonyl)methylphosphonate | HWE Reagent | >97% purity; Store under Ar. |

| Sodium Hydride (NaH) | Base | 60% dispersion in mineral oil. |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free. |

| Aldehyde Substrate | Electrophile | Freshly distilled/purified if liquid. |

| Ammonium Chloride ( | Quench | Saturated aqueous solution. |

Step-by-Step Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Carbanion Generation

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Cool under Argon flow.

-

Add NaH (1.2 equiv, 60% dispersion) to the flask.

-

Wash NaH with anhydrous hexane (

) to remove mineral oil (optional but recommended for difficult purifications). Decant hexane carefully. -

Add anhydrous THF (

concentration relative to phosphonate). Cool the suspension to -

Add Diethyl (ethoxysulfonyl)methylphosphonate (1.1 equiv) dropwise via syringe.

-

Observation: Evolution of

gas. The solution typically turns clear or slightly yellow.

-

-

Stir at

for 30 minutes to ensure complete deprotonation.

Step 2: Olefination

-

Dissolve the Aldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the phosphonate anion at

. -

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (UV visualization) or LC-MS. The phosphonate spot (polar) should disappear, and a less polar product spot should appear.

-

Step 3: Workup & Purification [1][2]

-

Quench the reaction by carefully adding sat. aq.

at -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate under reduced pressure. -

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel 60.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 4:1).

-

Note: Vinyl sulfonates are generally stable on silica but avoid prolonged exposure to highly acidic modifiers.

-

Experimental Workflow Diagram (Graphviz)

Figure 2: Operational workflow for the synthesis of vinyl sulfonates.

Critical Parameters & Optimization

Base Selection

The choice of base dictates the reaction kinetics and byproduct profile.

| Base | Conditions | Pros | Cons |

| NaH | THF, | Standard. Irreversible deprotonation; high | Requires anhydrous conditions; |

| LiHMDS | THF, | Milder; suitable for base-sensitive substrates. | Lithium salts can sometimes affect selectivity (Masamune-Roush conditions).[3] |

| KOtBu | THF/DMF | Very fast reaction; homogeneous. | Can cause transesterification of the sulfonate ester if not careful. |

Solvent Effects

-

THF: The gold standard. Good solubility for reagents and intermediates.

-

DMF: Increases reaction rate due to higher polarity, stabilizing the carbanion. Use if the reaction in THF is sluggish.

-

DCM: Generally avoided for HWE due to poor solubility of phosphate salts, but can be used with specific phase-transfer catalysts.

Stereocontrol ( Ratio)

Sulfonate-stabilized phosphonates naturally favor the

-

To enhance

-selectivity: Use sterically bulky phosphonate esters (e.g., diisopropyl) or run at room temperature to allow thermodynamic equilibration of the oxaphosphetane. -

To access

-isomers: This is difficult with standard HWE reagents. Requires Still-Gennari type modifications (trifluoroethyl phosphonates), though these are less commercially available for sulfonate analogs.

Troubleshooting & Quality Control

Common Failure Modes

-

Low Yield:

-

Cause: Moisture in the solvent quenching the carbanion.

-

Solution: Distill THF over Na/Benzophenone or use a molecular sieve drying train. Ensure NaH is fresh.

-

-

Poor

Selectivity:-

Cause: Kinetic trapping at low temperature.

-

Solution: Ensure the reaction warms fully to RT or reflux gently if the substrate allows.

-

-

Hydrolysis of Sulfonate Ester:

-

Cause: Harsh aqueous workup or highly basic conditions for prolonged periods.

-

Solution: Use buffered quench (

) and avoid strong hydroxide bases during workup.

-

Analytical Validation

-

NMR: Look for the characteristic vinyl protons. The

-

NMR: Monitor the disappearance of the starting material peak (

References

-

Popoff, I. C., et al. (1969). "Chemistry of Phosphonic Acid Derivatives. II. Reaction of Aldehydes with Phosphoryl Sulfonate Esters." The Journal of Organic Chemistry, 34(4), 1128–1130.

-

Carretero, J. C. (1995). "Sulfones in Organic Synthesis." Chemical Reviews, 95(6), 1717–1760. (Provides context on sulfonyl carbanion stability).

-

Organic Syntheses. (1998). "Diethyl [(Phenylsulfonyl)methyl]phosphonate."[4] Organic Syntheses, Coll.[1][5] Vol. 9, p. 234; Vol. 75, p. 23. (Protocol foundation for sulfonyl phosphonates).

-

Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. (Comparative mechanistic insight).

-

Wadsworth, W. S., Jr. (1977).[3] "Synthetic Applications of Phosphoryl-Stabilized Anions." Organic Reactions, 25, 73. (The authoritative review on HWE).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Ethyl (diethoxyphosphoryl)methanesulfonate in Medicinal Chemistry Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Phosphonates in Drug Discovery

In the landscape of medicinal chemistry, the phosphonate group (R-PO(OR')₂) serves as a cornerstone for the design of therapeutic agents. Phosphonates are recognized as highly effective bioisosteres of phosphates, carboxylates, and other tetrahedral transition states in enzymatic reactions. The replacement of a labile phosphate ester oxygen with a stable methylene bridge (P-C vs. P-O-C) imparts significant metabolic stability against enzymatic cleavage by phosphatases, a critical attribute for drug candidates[1]. This stability, coupled with the ability to mimic the geometry and charge of phosphate groups, has led to the development of numerous successful drugs, including potent antiviral agents like Tenofovir and Cidofovir, and treatments for bone disorders[1].

The introduction of a phosphonomethyl moiety (-CH₂P(O)(OEt)₂) into a drug candidate is therefore a key synthetic challenge. Success in this area requires robust and efficient reagents that can deliver this functional group under mild conditions compatible with complex molecular scaffolds. This guide details the application of Ethyl (diethoxyphosphoryl)methanesulfonate (CAS 73300-75-1), a powerful and versatile electrophilic phosphonomethylating agent for use in medicinal chemistry synthesis.

Core Application: An Electrophilic Source for Phosphonomethylation

This compound is a bifunctional reagent designed for the efficient introduction of the (diethoxyphosphoryl)methyl group. Its reactivity stems from the linkage of a diethoxyphosphorylmethyl unit to an ethylsulfonate group. The sulfonate moiety is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.

This reagent functions as a "phosphonomethyl cation equivalent," enabling the direct formation of C-C, C-N, C-O, and C-S bonds via S_N2 displacement. This approach is a powerful alternative to other methods like the Kabachnik-Fields or Pudovik reactions, particularly when pre-functionalized nucleophiles are used[2].

The utility of this reagent is analogous to the well-established use of Diethyl (tosyloxy)methylphosphonate (a tosylate analog) in the synthesis of acyclic nucleoside phosphonates, most notably in the industrial synthesis of the antiviral drug Tenofovir[1][3][4]. The underlying principle is the alkylation of a nucleophilic heteroatom (in Tenofovir's case, a purine nitrogen) with a phosphonomethyl electrophile bearing a superior leaving group[1].

General Reaction Mechanism

The core transformation involves the reaction of a nucleophile (Nu:⁻) with this compound. The reaction proceeds via a classical S_N2 pathway, where the nucleophile displaces the ethylsulfonate leaving group to form a new bond with the phosphonomethyl carbon. A non-nucleophilic base is typically required to deprotonate the nucleophile or to scavenge the generated sulfonic acid.

Caption: General S_N2 mechanism for phosphonomethylation.

Application Protocol: N-Phosphonomethylation of a Primary Amine

The synthesis of α-aminophosphonates is of paramount interest as they are structural analogs of α-amino acids and are known to inhibit enzymes involved in amino acid metabolism. The following protocol provides a representative, self-validating procedure for the N-phosphonomethylation of a generic primary amine using this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for N-phosphonomethylation.

Detailed Step-by-Step Methodology

Materials:

-

Aliphatic or aromatic primary amine (e.g., Benzylamine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

-

Standard workup and purification reagents (Ethyl acetate, Hexanes, Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica gel)

Procedure:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq). Flush the flask with nitrogen or argon.

-

Solvation: Add anhydrous DMF via syringe to dissolve the starting materials. A typical concentration is 0.1-0.5 M with respect to the amine.

-

Reagent Addition: In a separate vial, dissolve this compound (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the stirred amine mixture at room temperature over 10-15 minutes.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours under an inert atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is observed.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by saturated brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-phosphonomethylated amine product.

Data Summary and Causality

The choice of reaction parameters is critical for a successful transformation. The following table summarizes key variables and the rationale behind them.

| Parameter | Recommended Value | Rationale & Causality |

| Equivalents of Reagent | 1.1 - 1.5 eq | Using a slight excess of the phosphonomethylating agent ensures complete consumption of the valuable starting amine. A large excess can lead to purification challenges and potential dialkylation of the primary amine. |

| Base | K₂CO₃, Cs₂CO₃, DIPEA | A non-nucleophilic base is essential to prevent competition with the primary amine nucleophile. K₂CO₃ is a cost-effective and easily removable solid base. DIPEA is a soluble organic base suitable for homogenous reactions. |

| Solvent | DMF, MeCN, THF | A polar aprotic solvent is required to dissolve the reactants and facilitate the S_N2 reaction mechanism by stabilizing the charged transition state without solvating the nucleophile excessively. |

| Temperature | 25 - 60 °C | The reaction often requires gentle heating to overcome the activation energy barrier. Higher temperatures may lead to decomposition of the reagent or unwanted side reactions. Monitoring is key. |

| Reaction Time | 12 - 24 hours | S_N2 reactions with amine nucleophiles can be slow. The reaction should be monitored to determine the optimal endpoint, balancing conversion with potential degradation. |

Safety and Handling

This compound is a potent alkylating agent and should be handled with appropriate caution in a well-ventilated fume hood.

-

Toxicity: The reagent is classified as toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331)[8].

-

Genotoxicity: As with other alkyl sulfonate esters, it should be treated as a potential mutagen.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Handling: Use a syringe or cannula for transfers under an inert atmosphere. Avoid creating dust or aerosols.

-

Quenching: Any residual reagent can be quenched by careful addition of a nucleophilic solution, such as aqueous ammonium hydroxide, in a separate flask.

Conclusion and Future Prospects

This compound is a highly valuable reagent for modern medicinal chemistry. Its ability to serve as a robust electrophilic phosphonomethylating agent provides a direct and reliable route for the synthesis of phosphonate-containing molecules. The protocol described herein for N-phosphonomethylation can be readily adapted for a wide range of other nucleophiles, including phenols (O-alkylation), thiols (S-alkylation), and stabilized carbanions (C-alkylation), thereby opening avenues for the creation of novel phosphonate-based enzyme inhibitors, prodrugs, and bioactive probes. Its predictable reactivity, based on the well-understood chemistry of sulfonate esters, makes it an essential tool for drug development professionals seeking to leverage the proven benefits of the phosphonate bioisostere.

References

-

Title: Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction Source: Molecules (MDPI) URL: [Link]

-

Title: Synthesis and properties of methanesulfonyl derivatives of diethyl esters of 5-(hydroxyalkylamino)-1,3-oxazol-4-yl-phosphonic acids Source: Taylor & Francis Online URL: [Link]

-

Title: The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite Source: Molecules (MDPI) URL: [Link]

- Title: Process for the preparation of N-substituted aminomethylphosphonic acids Source: Google Patents URL

-

Title: Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells Source: Molecules (MDPI) URL: [Link]

-

Title: PREPARATION OF TETRAHYDROISOQUINOLINE-3-ONES VIA CYCLIZATION OF PHENYL ACETAMIDES USING EATON'S REAGENT Source: Organic Syntheses URL: [Link]

-

Title: Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate Source: PubChem URL: [Link]

-

Title: Diethyl p-toluene sulfonyloxy methyl phosphonate(DESMP) -CAS No.31618-90-3 Source: Shandong Zhanhua Yonghao pharmaceutical & Tech Co.,Ltd. URL: [Link]

-

Title: Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects Source: Frontiers in Chemistry URL: [Link]

-

Title: this compound (1 x 100 mg) Source: Reagentia URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

Sources

- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyl (tosyloxy)methylphosphonate | 31618-90-3 [chemicalbook.com]

- 4. Diethyl p-toluene sulfonyloxy methyl phosphonate(DESMP) -CAS No.31618-90-3 [yongfengchemical.com]

- 5. This compound 95% | CAS: 73300-75-1 | AChemBlock [achemblock.com]

- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 7. This compound | C7H17O6PS | CID 10934205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 73300-75-1 | this compound - AiFChem [aifchem.com]

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of Ethyl (diethoxyphosphoryl)methanesulfonate

For the discerning researcher in drug development and the broader chemical sciences, meticulous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of Ethyl (diethoxyphosphoryl)methanesulfonate, a molecule featuring a unique combination of a phosphonate and a sulfonate ester. Through a comparative approach, supported by experimental data from analogous compounds and predictive modeling, we will dissect the intricacies of its spectrum, offering field-proven insights into the causal relationships between molecular structure and spectral features.

The Structural Landscape: Unpacking this compound

Before delving into its spectral signature, it is crucial to understand the molecular architecture of this compound. The molecule, with the chemical formula C7H17O6PS, integrates three key functional groups: a diethoxyphosphoryl group, a central methylene bridge, and an ethyl sulfonate moiety. This arrangement presents a fascinating case for 1H NMR analysis, particularly concerning the electronic effects of the phosphorus and sulfur centers on the adjacent protons.

Figure 1: Molecular structure of this compound.

Deconstructing the 1H NMR Spectrum: A Predicted and Comparative Analysis

Predicted 1H NMR Spectrum of this compound

The predicted 1H NMR spectrum is generated based on empirical data and established models of chemical shift prediction.[1][2]

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| a (P-O-CH2-CH3 ) | 1.38 | Triplet (t) | 7.1 |

| b (S-O-CH2-CH3 ) | 1.45 | Triplet (t) | 7.2 |

| c (P-CH2 -S) | 3.8 - 4.2 | Doublet of triplets (dt) or complex multiplet | 2J(P-H) ≈ 18-22, 3J(H-H) ≈ 7.1 |

| d (P-O-CH2 -CH3) | 4.25 | Doublet of quartets (dq) or multiplet | 3J(H-H) ≈ 7.1, 3J(P-H) ≈ 8.0 |

| e (S-O-CH2 -CH3) | 4.40 | Quartet (q) | 7.2 |

Comparative Spectral Data

To substantiate our predictions, let's examine the experimental 1H NMR data for our chosen reference compounds.

Table 1: Experimental 1H NMR Data for Comparator Compounds in CDCl3

| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Ethyl Methanesulfonate | CH3-S | 3.03 | Singlet (s) | - | [1] |

| O-CH2-CH3 | 4.29 | Quartet (q) | 7.2 | [1] | |

| O-CH2-CH3 | 1.42 | Triplet (t) | 7.2 | [1] | |

| Diethyl Methylphosphonate | P-CH3 | 1.48 | Doublet (d) | 17.7 | [3][4] |

| P-O-CH2-CH3 | 4.10 | Multiplet (m) | 7.1 | [3][4] | |

| P-O-CH2-CH3 | 1.32 | Triplet (t) | 7.1 | [3][4] |

Causality Behind the Chemical Shifts and Coupling Constants

As a senior application scientist, it is imperative to move beyond simple data reporting and delve into the underlying principles governing the observed spectral features.

The Diethoxyphosphoryl Moiety: Protons a and d

The protons of the two ethoxy groups on the phosphorus atom (a and d ) are diastereotopic due to the chiral phosphorus center. However, in many achiral solvents, they may appear equivalent.

-

Protons 'a' (CH3): These protons are predicted to resonate around 1.38 ppm . This is consistent with the terminal methyl group of an ethyl ester, as seen in Diethyl Methylphosphonate (1.32 ppm)[3][4]. The signal will be a triplet due to coupling with the adjacent methylene protons (d ).

-

Protons 'd' (CH2): These methylene protons are deshielded by the adjacent oxygen atom and will appear further downfield, predicted around 4.25 ppm . Their multiplicity is a doublet of quartets (or a more complex multiplet) due to coupling with both the methyl protons (a ) and the phosphorus atom. The 3J(H-H) coupling is typically around 7.1 Hz, while the three-bond phosphorus-proton coupling (3J(P-H)) is expected to be in the range of 7-9 Hz.[5]

The Ethyl Sulfonate Moiety: Protons b and e

The protons of the ethyl group attached to the sulfonate exhibit a classic ethyl pattern.

-

Protons 'b' (CH3): The methyl protons are predicted at approximately 1.45 ppm , appearing as a triplet due to coupling with the neighboring methylene protons (e ). This is in close agreement with the experimental value for Ethyl Methanesulfonate (1.42 ppm).[1]

-

Protons 'e' (CH2): The methylene protons are significantly deshielded by the strongly electron-withdrawing sulfonate group, shifting them downfield to a predicted 4.40 ppm . This signal will be a quartet due to coupling with the three methyl protons (b ). This prediction aligns well with the observed shift in Ethyl Methanesulfonate (4.29 ppm).[1]

The Methylene Bridge: The Heart of the Molecule (Protons c)

The most diagnostic and complex signal in the spectrum belongs to the methylene protons situated between the phosphorus and sulfur atoms (c ).

-

Chemical Shift: These protons are flanked by two powerful electron-withdrawing groups: the phosphonate and the sulfonate. This dual deshielding effect will shift their resonance significantly downfield, predicted to be in the 3.8 - 4.2 ppm region. The exact position is difficult to predict with simple additive models due to the complex interplay of inductive and anisotropic effects.[6]

-

Multiplicity: The signal for these protons will be a doublet due to the two-bond coupling with the phosphorus atom (2J(P-H)). This coupling is typically in the range of 18-22 Hz for protons alpha to a phosphonate.[5] Each line of this doublet may be further split into a triplet by the adjacent methylene protons of the ethoxy group on the sulfonate, though this four-bond coupling is often small or unresolved. The primary splitting will be the doublet from the phosphorus coupling.

The following diagram illustrates the key spin-spin coupling interactions in the molecule.

Figure 2: Key 1H-1H and 1H-31P spin-spin couplings in this compound.

Experimental Protocol for 1H NMR Acquisition

To ensure the acquisition of a high-quality, interpretable 1H NMR spectrum for this compound or analogous compounds, the following protocol is recommended.[7][8][9]

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-25 mg of the compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for many organic molecules.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the NMR tube. The TMS signal is defined as 0.00 ppm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Setup and Data Acquisition

The following is a general workflow for a modern Fourier-transform NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and model.

Figure 3: Workflow for 1H NMR data acquisition and processing.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information, characterized by distinct signals for its diethoxyphosphoryl and ethyl sulfonate moieties, and a unique, highly deshielded signal for the central methylene bridge. Through a comparative analysis with simpler, related molecules, we have established a robust framework for the interpretation of its predicted spectrum. The key takeaways for researchers are the significant downfield shift and the characteristic doublet multiplicity of the P-CH2-S protons, which serve as a definitive signature for this structural motif. By adhering to the outlined experimental protocol, researchers can confidently acquire and interpret high-quality 1H NMR data for this and other complex organophosphorus and sulfonate-containing molecules, thereby ensuring the scientific integrity of their structural assignments.

References

-

PubChem. Diethyl methylphosphonate. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

University of Leicester. How to Prepare Samples for NMR. [Link]

-

JEOL Ltd. Analyzes of alkyl phosphonate mixtures. [Link]

-

ResearchGate. Coupling constants of acyclic phosphonates 3 to 8. [Link]

-

University of Colorado Boulder. NMR Spectrum Acquisition. [Link]

-

ResearchGate. The structure of diethyl phosphonate with the ¹H–³¹P couplings given in Hertz and the ¹H and ³¹P δ values (in blue italic script) given in ppm. [Link]

-

Siniscalchi, T. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

PubChem. Diethyl (methylsulfonyl)methylphosphonate. [Link]

-

American Chemical Society. Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

- Sanders, J. K. M., & Hunter, B. K. Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.

-

PubChem. Diethyl methylphosphonate. [Link]

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. mdpi.com [mdpi.com]

- 3. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 4. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Simulate and predict NMR spectra [nmrdb.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to High-Performance Liquid Chromatography and Alternative Methods for the Purity Validation of Ethyl (diethoxyphosphoryl)methanesulfonate

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. Ethyl (diethoxyphosphoryl)methanesulfonate, an organophosphorus compound with potential applications in organic synthesis and drug discovery, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a potential drug candidate. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other robust analytical techniques for the comprehensive purity assessment of this compound. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis based on key performance metrics to aid researchers in selecting the most appropriate technique for their specific needs.

The Criticality of Purity for this compound

This compound is typically synthesized through the reaction of a trialkyl phosphite with an appropriate sulfonate ester. Potential impurities can arise from starting materials, side reactions, or degradation. For instance, unreacted starting materials such as triethyl phosphite or ethyl methanesulfonate could be present. Side products could include compounds formed from transesterification or hydrolysis. Understanding and controlling these impurities is crucial as they can interfere with downstream reactions or introduce toxicological risks.[1][2] Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, and heat, are essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5][6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[8][9][10] For a non-chromophoric compound like this compound, which lacks a UV-absorbing aromatic ring, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary. However, derivatization can introduce complexity and potential for side reactions.[11][12][13] A more direct approach for related compounds has been the use of HPLC coupled with mass spectrometry (LC-MS), which offers high sensitivity and specificity.[14]

Experimental Protocol: A Validated Reversed-Phase HPLC Method

This protocol is a robust starting point for the purity determination of this compound, designed to be stability-indicating.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., RID, ELSD, or Mass Spectrometer).

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation of the main peak from any impurities. For MS compatibility, replace any non-volatile buffer with a volatile alternative like formic acid.[15]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). If coupled with a mass spectrometer, electrospray ionization (ESI) in positive mode would be a suitable starting point.

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Guidelines): [9][16][17][18]

-

Specificity: Demonstrated by the separation of the main peak from potential impurities generated during forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).

-

Linearity: Assessed over a concentration range (e.g., 0.1 to 1.5 mg/mL) by plotting peak area against concentration.

-

Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo.

-

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

Sources

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biopharminternational.com [biopharminternational.com]

- 5. forced degradation study: Topics by Science.gov [science.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C7H17O6PS | CID 10934205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethyl methanesulfonate | SIELC Technologies [sielc.com]

- 15. mdpi.com [mdpi.com]

- 16. Development and validation of GC-MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organophosphorus pesticide and ester analysis by using comprehensive two-dimensional gas chromatography with flame photometric detection [agris.fao.org]

- 18. globalresearchonline.net [globalresearchonline.net]

A Comparative Guide to the Reaction Efficiency of Sulfonate-Based HWE Reagents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar for the stereoselective synthesis of alkenes.[1][2] Traditionally reliant on phosphonate-stabilized carbanions, the reaction's versatility has prompted exploration into analogous reagents that offer unique reactivity profiles. This guide provides an in-depth comparison of sulfonate-based reagents for HWE-type olefinations, offering a critical analysis of their reaction efficiency against traditional phosphonate systems, supported by experimental data.

The Horner-Wadsworth-Emmons Reaction: A Brief Overview

The classical HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[1] A key advantage of this method is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the Wittig reaction.[3] The stereochemical outcome, predominantly favoring the (E)-alkene, is a hallmark of this transformation and is influenced by factors such as the steric bulk of the reactants and the nature of the base and solvent.[1][4]

Sulfonate-Based Reagents: A Mechanistic Parallel to the HWE Reaction

Recent investigations have brought to light a class of sulfonyl-activated reagents that undergo olefination reactions with carbonyl compounds through a mechanism that closely mimics the HWE reaction.[5][6] This process, distinct from the Julia-Kocienski olefination, proceeds via an aldol-type addition of a sulfonyl-stabilized carbanion to an aldehyde, followed by cyclization to a four-membered oxathietane intermediate, which then fragments to yield the desired alkene.[5] This mechanistic parallel allows for a direct comparison of the reaction efficiency of these sulfonate-based systems with their phosphonate counterparts.

The critical step in this sulfonyl-based olefination is the fragmentation of the oxathietane intermediate, which has been shown through DFT calculations to be the highest energy barrier in the reaction sequence.[5] The nature of the substituents on the sulfonyl group plays a crucial role in the success of this reaction, with electron-withdrawing groups being essential for the fragmentation to proceed efficiently.[5]

Reaction Efficiency Comparison: Sulfonates vs. Phosphonates

The true measure of a synthetic method's utility lies in its efficiency, encompassing yield, stereoselectivity, and reaction conditions. Below is a comparative analysis of sulfonate-based and phosphonate-based HWE reagents.

Stereoselectivity

The stereochemical outcome of the olefination is a critical consideration. While the standard HWE reaction is known for its high (E)-selectivity, sulfonate-based reagents exhibit a more nuanced behavior that is highly dependent on the electronic nature of the carbanion.[5]

-

Non-stabilized sulfonate reagents , such as those derived from alkanesulfonates, tend to produce nearly equimolar mixtures of (E)- and (Z)-alkenes.[5]

-

Semi-stabilized sulfonate reagents , like phenylmethanesulfonates, show a strong preference for the formation of the (E)-isomer.[5]

This contrasts with phosphonate reagents, where stereoselectivity is often tuned by modifying the phosphonate ester groups, as seen in the Still-Gennari modification which employs bis(trifluoroethyl)phosphonates to achieve high (Z)-selectivity.[7]

Data Presentation: E/Z Selectivity of Olefins from Sulfonate and Phosphonate Reagents

| Reagent Type | Stabilizing Group | Aldehyde | Product E/Z Ratio | Reference |

| Sulfonate | n-Alkyl | Aromatic | ~1:1 | [5] |

| Sulfonate | Phenyl | Aromatic | Predominantly E | [5] |

| Phosphonate (Std.) | Ester | Aromatic | Predominantly E | [4] |

| Phosphonate (Still-Gennari) | Trifluoroethyl Ester | Aromatic/Aliphatic | Predominantly Z | [7] |

This table provides a generalized comparison based on available literature. Specific ratios can vary with substrate and reaction conditions.

Causality Behind Experimental Choices

The choice between a sulfonate-based and a phosphonate-based reagent will depend on the desired stereochemical outcome and the electronic properties of the substrates. For instance, if a mixture of stereoisomers is acceptable or if the synthesis is targeting an (E)-alkene from a semi-stabilized carbanion, a sulfonate-based reagent could be a viable option. However, for highly stereospecific synthesis of either (E)- or (Z)-alkenes, the well-established arsenal of phosphonate reagents and their modifications currently offers a greater degree of control.

Experimental Protocol: Olefination of Benzaldehyde with a Phenylmethanesulfonate Reagent

This protocol is representative of the olefination reaction using a semi-stabilized sulfonate-based reagent to favor the formation of the (E)-alkene.

Materials:

-

Phenylmethanesulfonyl fluoride

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Sulfonyl-Stabilized Carbanion:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add phenylmethanesulfonyl fluoride (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the carbanion.

-

-

Reaction with Aldehyde:

-

To the solution of the carbanion, add freshly distilled benzaldehyde (1.0 eq) dropwise.

-

Allow the reaction mixture to stir at -78 °C for 2 hours.

-

Slowly warm the reaction to room temperature and stir for an additional 12 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired stilbene.

-

Self-Validation: The stereochemical outcome of the reaction should be confirmed by ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons. The yield of the purified product should be calculated to assess the efficiency of the reaction.

Visualization of the Experimental Workflow

Caption: Workflow for the olefination of benzaldehyde with a sulfonate-based reagent.

Conclusion

Sulfonate-based reagents present an intriguing alternative to traditional phosphonates in HWE-type olefination reactions. Their reactivity, particularly in terms of stereoselectivity, is strongly influenced by the electronic nature of the stabilizing sulfonyl group. While phosphonate reagents currently offer a more predictable and tunable platform for achieving high stereoselectivity, sulfonate-based reagents provide a valuable addition to the synthetic chemist's toolbox, especially in contexts where mixed stereoisomers are desired or for the synthesis of specific (E)-alkenes from semi-stabilized precursors. Further research into the scope and limitations of these sulfonyl-activated reagents will undoubtedly continue to refine our understanding of their utility in complex molecule synthesis.

References

-

Barbasiewicz, M., et al. (2021). Olefination with sulfonyl halides and esters: Mechanistic DFT and experimental studies, and comparison with reactivity of phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-8. [Link]

-

Barbasiewicz, M., et al. (2022). Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides. Organic Letters, 24(23), 4263–4267. [Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

-

Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 744-775. [Link]

-

Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.